molecular formula C126H198N38O31S2 B013166 GRP (porcine) CAS No. 74815-57-9

GRP (porcine)

Cat. No.: B013166
CAS No.: 74815-57-9
M. Wt: 2805.3 g/mol
InChI Key: GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) is a neuropeptide that stimulates the release of gastrin. It is a synthetic peptide derived from porcine sources and is commonly used in scientific research. The compound has a molecular formula of C126H198N38O31S2 • XCF3COOH and a molecular weight of 2805.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gastrin-releasing peptide (porcine) (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of gastrin-releasing peptide (porcine) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on target cells. This binding activates intracellular signaling pathways, leading to the release of gastrin and other gastrointestinal hormones. The peptide also influences smooth muscle contractility and pancreatic enzyme secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) is unique due to its specific amino acid sequence and its high affinity for GRPR. This specificity makes it a valuable tool for studying GRPR-mediated signaling pathways and for developing targeted therapies .

Biological Activity

Gastrin-releasing peptide (GRP) is a neuropeptide that plays crucial roles in various physiological processes in mammals, including pigs. Understanding the biological activity of porcine GRP is essential for its potential applications in veterinary medicine and animal husbandry. This article explores the biological activity of GRP in pigs, focusing on its physiological roles, molecular mechanisms, and relevant research findings.

Overview of GRP

GRP is a member of the bombesin-like peptide family and is primarily known for its role in stimulating gastrin release from the gastric mucosa. In pigs, GRP is involved in several physiological functions, including reproduction, immune response, and stress regulation. The gastrin-releasing peptide receptor (GRPR) mediates the effects of GRP by activating intracellular signaling pathways.

Physiological Functions of GRP

  • Reproductive Role :
    • GRP has been shown to promote testosterone secretion from Leydig cells in pigs. In vitro studies indicate that GRP increases both mRNA and protein expression of GRPR, suggesting a significant role in male reproductive physiology .
    • The distribution of GRPR mRNA was confirmed in various pig tissues including the testis, indicating its potential involvement in reproductive health .
  • Immune Response :
    • Research indicates that GRP may enhance immune responses in pigs. For instance, exposure to porcine gastric mucin (PGM), which contains GRP, induces the expression of immune-related genes and antioxidant enzymes in zebrafish larvae . This suggests that GRP may play a role in modulating immune responses and oxidative stress.
  • Stress Regulation :
    • GRP has been implicated in stress responses. Studies show that it activates GABAergic interneurons in the amygdala, leading to increased GABA release and fear suppression in mice . This mechanism may be relevant for understanding stress responses in pigs.

Molecular Mechanisms

The biological activity of GRP is mediated through its receptor, GRPR. Upon binding to GRPR, GRP activates various intracellular signaling pathways:

  • Calcium Signaling : Activation of GRPR leads to an increase in intracellular calcium levels, which is crucial for various cellular functions.
  • MAPK Pathway : GRP signaling can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
  • Gene Expression Modulation : GRP influences the transcription of various genes related to stress response and immune function.

Case Studies and Experimental Results

  • Testosterone Secretion Study :
    • A study demonstrated that porcine Leydig cells exposed to GRP showed increased testosterone secretion and upregulation of GRPR mRNA levels . This highlights the importance of GRP in male reproductive physiology.
  • Immune Response Analysis :
    • In an experiment with zebrafish larvae exposed to PGM, significant upregulation of immune-related genes was observed after PGM treatment compared to control groups. This indicates that components like PGM containing GRP can enhance immune responses against pathogens .
  • Co-infection Studies :
    • Research on porcine group A rotavirus (PGAR) co-infection with porcine epidemic diarrhea virus (PEDV) suggested that PGAR does not synergistically enhance intestinal damage caused by PEDV. This finding emphasizes the complexity of viral interactions and host immunity .

Data Summary

The following table summarizes key findings related to the biological activity of porcine GRP:

Study Focus Findings Reference
Testosterone SecretionIncreased testosterone secretion from Leydig cells upon GRP exposure
Immune ResponseUpregulation of immune-related genes after PGM exposure
Co-infection DynamicsNo synergistic effect observed between PGAR and PEDV regarding intestinal damage

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H198N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2805.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-57-9
Record name Gastrin-releasing peptide (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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